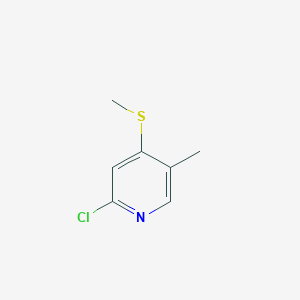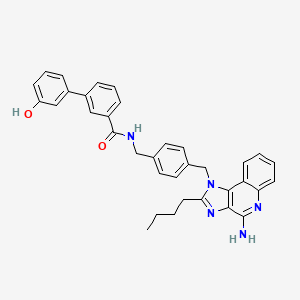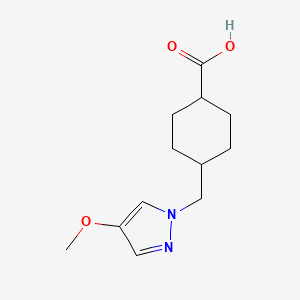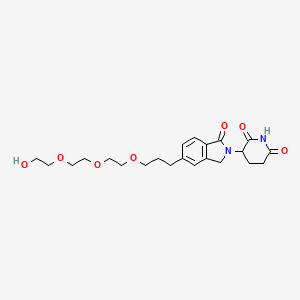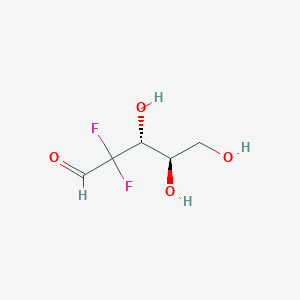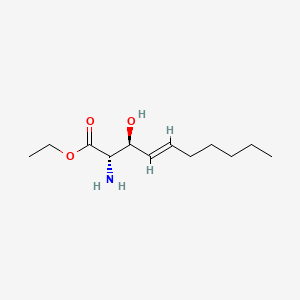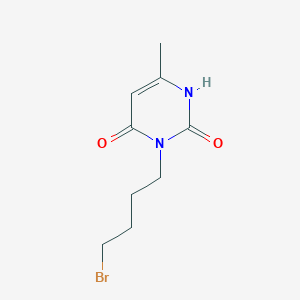
3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the alkylation of a pyrimidine derivative with a bromobutyl group. One common method is to start with 6-methyluracil, which is then reacted with 1,4-dibromobutane under basic conditions to introduce the 4-bromobutyl group at the 3-position of the pyrimidine ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 6-position can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 6-carboxy-3-(4-bromobutyl)pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 3-(4-bromobutyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
科学研究应用
3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, disrupting their normal function. The bromobutyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. This can lead to the inhibition of DNA replication or protein synthesis, contributing to its antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- 3-(4-chlorobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 3-(4-iodobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 3-(4-aminobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromobutyl group, which imparts specific reactivity and biological activity. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. Additionally, the bromobutyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C9H13BrN2O2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC 名称 |
3-(4-bromobutyl)-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O2/c1-7-6-8(13)12(9(14)11-7)5-3-2-4-10/h6H,2-5H2,1H3,(H,11,14) |
InChI 键 |
YWWPZAKCESWGIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C(=O)N1)CCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14765202.png)

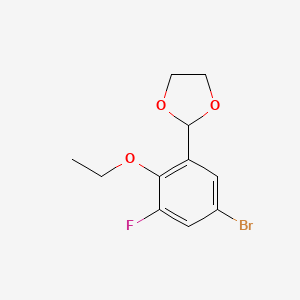
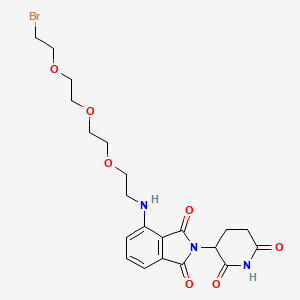
![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)


